2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid
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Overview
Description
2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid is a chemical compound with the molecular formula C9H8F3NO2 . It has a molecular weight of 219.16 . The IUPAC name for this compound is amino [2-(trifluoromethyl)phenyl]acetic acid .
Molecular Structure Analysis
The InChI code for 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid is 1S/C9H8F3NO2/c10-9(11,12)6-4-2-1-3-5(6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15) . The Canonical SMILES for this compound is C1=CC=C(C(=C1)C(C(=O)O)N)C(F)(F)F .
Physical And Chemical Properties Analysis
2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Scientific Research Applications
Synthesis of Antimicrobial Benzoisothiazolones
This compound serves as a useful intermediate for the synthesis of antimicrobial benzoisothiazolones . Benzoisothiazolones are a class of organic compounds that have shown significant antimicrobial activity.
Synthesis of Dithiobis (Benzamides)
In addition to benzoisothiazolones, “2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid” is also used in the synthesis of dithiobis (benzamides) . Benzamides are a class of compounds that have various applications in medicinal chemistry.
Suzuki-Coupling Reactions
“2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid” can be used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . These derivatives have potential applications in pharmaceuticals and agrochemicals.
Synthesis of Potential Antagonists of Corticotropin-Releasing Hormone
This compound can be used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine, a potential antagonist of corticotropin-releasing hormone . This hormone plays a crucial role in the body’s response to stress, and antagonists can potentially be used in the treatment of stress-related disorders.
FDA-Approved Trifluoromethyl Group-Containing Drugs
The trifluoromethyl group is a common feature in many FDA-approved drugs . “2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid” is one such compound that contains this group. The trifluoromethyl group can enhance the drug’s metabolic stability, bioavailability, and lipophilicity .
Safety and Hazards
properties
IUPAC Name |
2-amino-2-[2-(trifluoromethyl)phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)6-4-2-1-3-5(6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMXFJGWNKBPHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380596 |
Source
|
Record name | Amino[2-(trifluoromethyl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
240490-00-0 |
Source
|
Record name | Amino[2-(trifluoromethyl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Trifluoromethyl)-DL-phenylglycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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